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Compound of Interest

Compound Name: invasin

Cat. No.: B1167395

For researchers, scientists, and drug development professionals, the successful expression of
functional invasin in recombinant bacteria is a critical step in various applications, from vaccine
development to targeted drug delivery. This guide provides a comprehensive comparison of
key methods for validating invasin expression, supported by experimental data and detailed
protocols.

The validation of invasin expression is crucial to ensure that the recombinant protein is not
only produced but is also correctly folded and functionally active on the bacterial surface. This
guide compares three commonly employed techniques: Western Blotting, Enzyme-Linked
Immunosorbent Assay (ELISA), and cell-based functional assays (Adhesion and Invasion
Assays). Each method offers distinct advantages and provides different types of information,
from qualitative confirmation to quantitative functional assessment.

Comparison of Invasin Validation Methods

The choice of validation method depends on the specific requirements of the study, including
the need for quantification, assessment of protein integrity, and confirmation of biological
activity. The following table summarizes the key characteristics of each technique.
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Quantitative Analysis of Invasin Expression and

Function

A strong correlation exists between the level of invasin expression and the ability of

recombinant bacteria to adhere to and invade host cells.[4] The following table presents

hypothetical, yet representative, data illustrating this relationship.
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Invasin
Expression Surface . .
. . . Cell Adhesion Cell Invasion
Recombinant Level (Relative Invasin
. . (% of total (% of adherent
Strain Densitometry (OD450 - ) ]
. bacteria) bacteria)
Units - ELISA)
Western Blot)
E. coli (pINV-
_ 1.0 1.5 85 60
high)
E. coli (pINV-
_ 0.6 0.9 55 35
medium)
E. coli (pINV-low) 0.2 0.3 20 10
E. coli (pVector) 0.0 0.05 2 0.5

Note: This data is illustrative and will vary depending on the specific E. coli strain, expression
vector, and experimental conditions.

Experimental Workflows and Signaling Pathways

Visualizing the experimental processes and the underlying biological mechanisms is essential
for understanding and implementing these validation methods.
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Fig. 1. Western Blot Workflow for Invasin Detection.
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Fig. 2: Cell-based ELISA Workflow for Surface Invasin.
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Fig. 3: Adhesion and Invasion Assay Workflow.
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Fig. 4: Invasin-Mediated Signaling Pathway for Bacterial Internalization.

Detailed Experimental Protocols

Western Blotting for Invasin Detection
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This protocol is adapted for the detection of recombinant invasin expressed in E. coli.

e Sample Preparation:

o Grow recombinant E. coli cultures to the desired optical density and induce protein
expression.

o Harvest 1 mL of culture by centrifugation.

o Resuspend the cell pellet in 100 puL of Laemmli sample buffer.

o Boil the samples for 10 minutes to lyse the cells and denature the proteins.

o Centrifuge to pellet cell debris and collect the supernatant.

o SDS-PAGE:

o Load 10-20 pg of total protein per lane on a 10% SDS-polyacrylamide gel.

o Run the gel at 120V until the dye front reaches the bottom.

e Protein Transfer:

o Transfer the separated proteins to a nitrocellulose or PVDF membrane at 100V for 1 hour.

¢ Immunodetection:

o Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20
(TBST) for 1 hour at room temperature.

o Incubate the membrane with a primary antibody specific for invasin (e.g., rabbit anti-
invasin) overnight at 4°C.

o Wash the membrane three times with TBST for 10 minutes each.

o Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1
hour at room temperature.

o Wash the membrane three times with TBST for 10 minutes each.
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» Detection and Analysis:

o Add an enhanced chemiluminescence (ECL) substrate and image the blot using a
chemiluminescence imager.

o Perform densitometric analysis using software like ImageJ to quantify the relative
abundance of the invasin protein.[5]

Cell-based ELISA for Surface Invasin Quantification

This protocol allows for the quantification of invasin expressed on the surface of intact
bacteria.

e Plate Preparation:

o Coat the wells of a 96-well microplate with 100 uL of a bacterial suspension (OD600 = 0.5
in PBS) overnight at 4°C.

o Wash the wells three times with PBS.

e Blocking:
o Block the wells with 200 pL of 3% BSA in PBS for 2 hours at room temperature.
o Wash the wells three times with PBS.

e Antibody Incubation:

o Add 100 pL of the primary anti-invasin antibody diluted in 1% BSA/PBS to each well and
incubate for 2 hours at room temperature.

o Wash the wells three times with PBS.

o Add 100 pL of HRP-conjugated secondary antibody diluted in 1% BSA/PBS and incubate
for 1 hour at room temperature.

o Wash the wells five times with PBS.

e Detection:
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o Add 100 pL of TMB substrate and incubate in the dark for 15-30 minutes.
o Stop the reaction by adding 50 pL of 2M H2SO4.

o Read the absorbance at 450 nm using a microplate reader.[6][7]

Cell Adhesion and Invasion Assays

These assays quantify the functional ability of recombinant bacteria to interact with and enter
mammalian cells.

o Cell Culture:

o Seed a mammalian cell line (e.g., HeLa or Caco-2) in a 24-well plate and grow to a
confluent monolayer.

o Bacterial Infection:

[e]

Wash the cell monolayer with serum-free medium.

(¢]

Add recombinant bacteria at a multiplicity of infection (MOI) of 10-100.

[¢]

Centrifuge the plate at 500 x g for 5 minutes to synchronize the infection.

Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

[e]

e Adhesion Assay:
o Gently wash the wells three times with PBS to remove non-adherent bacteria.
o Lyse the cells with 0.1% Triton X-100 in PBS.

o Perform serial dilutions of the lysate and plate on LB agar to determine the number of
colony-forming units (CFUs) corresponding to adherent bacteria.

e Invasion Assay:

o After the initial incubation, wash the wells and add fresh medium containing gentamicin
(100 pg/mL) to kill extracellular bacteria.
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Incubate for an additional 1-2 hours.

[e]

o

Wash the wells three times with PBS to remove the antibiotic.

[¢]

Lyse the cells with 0.1% Triton X-100.

o

Plate serial dilutions of the lysate on LB agar to determine the CFUs of internalized
bacteria.[8]

e Data Analysis:
o Calculate the percentage of adhesion as (adherent CFUs / initial CFUs) x 100.

o Calculate the percentage of invasion as (invaded CFUs / adherent CFUs) x 100.

Conclusion

The validation of invasin expression in recombinant bacteria requires a multi-faceted
approach. While Western blotting provides essential information on protein size and relative
abundance, ELISA offers a high-throughput method for quantifying surface-expressed protein.
Ultimately, cell adhesion and invasion assays are indispensable for confirming the biological
functionality of the expressed invasin. By employing a combination of these methods,
researchers can confidently assess the success of their recombinant expression strategy and
proceed with downstream applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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